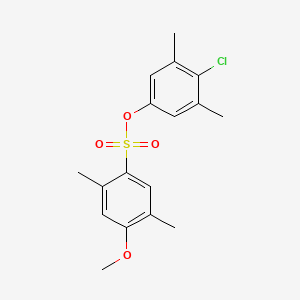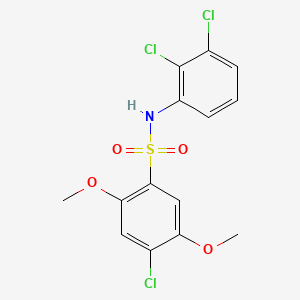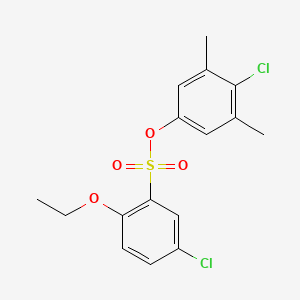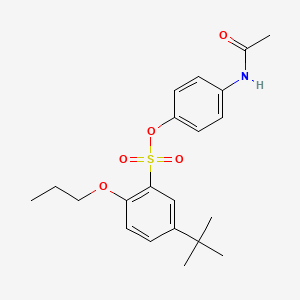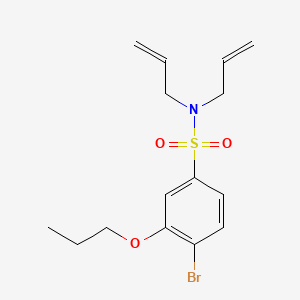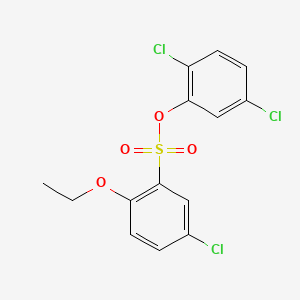
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate, also known as CTMPS, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. CTMPS is a sulfonate ester that has a trichlorobenzene ring attached to it. It is widely used in various scientific applications, including biochemical and physiological studies.
Wirkmechanismus
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate acts as a fluorescent probe by binding to proteins and altering their fluorescence properties. The binding of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate to proteins can be monitored using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been shown to interact with various proteins, including enzymes, receptors, and transporters. The binding of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate to proteins can lead to changes in their activity, localization, and interactions with other molecules. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has also been shown to affect the structure and function of biological membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research is its high sensitivity and specificity for protein binding. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one of the limitations of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is its potential toxicity to cells and organisms, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research. One area of interest is the development of new 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate derivatives with improved properties, such as higher fluorescence intensity or increased specificity for certain proteins. Another potential direction is the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in combination with other techniques, such as mass spectrometry or X-ray crystallography, to study protein-ligand interactions in greater detail. Finally, 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate could be used to study the effects of drugs or other molecules on protein function and localization, which could have important implications for drug discovery and development.
Synthesemethoden
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 4-chloro-3-methylphenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been extensively used in various scientific studies due to its unique properties. It is commonly used as a fluorescent probe to study protein-ligand interactions. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can also be used to label proteins for imaging studies. In addition, 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been used as a tool to study the structure and function of biological membranes.
Eigenschaften
IUPAC Name |
(4-chloro-3-methylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O3S/c1-7-4-8(2-3-9(7)14)20-21(18,19)13-6-11(16)10(15)5-12(13)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMLVUPACSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






